4-(2-Fluoro-3-iodophenyl)-1-methyl-1H-pyrazole
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Overview
Description
4-(2-Fluoro-3-iodophenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of fluorine and iodine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-iodophenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the fluorine and iodine substituents: The phenyl ring can be functionalized using electrophilic aromatic substitution reactions. Fluorination can be carried out using reagents like Selectfluor, while iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-3-iodophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The iodine substituent makes the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(2-Fluoro-3-iodophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorine and iodine substituents on biological activity.
Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-3-iodophenyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine can enhance binding affinity and selectivity, potentially leading to more potent and specific effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorophenyl)-1-methyl-1H-pyrazole
- 4-(3-Iodophenyl)-1-methyl-1H-pyrazole
- 4-(2-Chloro-3-iodophenyl)-1-methyl-1H-pyrazole
Uniqueness
4-(2-Fluoro-3-iodophenyl)-1-methyl-1H-pyrazole is unique due to the simultaneous presence of both fluorine and iodine substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8FIN2 |
---|---|
Molecular Weight |
302.09 g/mol |
IUPAC Name |
4-(2-fluoro-3-iodophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8FIN2/c1-14-6-7(5-13-14)8-3-2-4-9(12)10(8)11/h2-6H,1H3 |
InChI Key |
QIOYXURPTVFUSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=CC=C2)I)F |
Origin of Product |
United States |
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